1-benzyl-3-((3-methylbenzyl)thio)-1H-indole
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Overview
Description
1-benzyl-3-((3-methylbenzyl)thio)-1H-indole is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-benzyl-3-((3-methylbenzyl)thio)-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole with benzyl chloride and 3-methylbenzylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-benzyl-3-((3-methylbenzyl)thio)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding reduced forms.
Substitution: The benzyl and methylbenzylthio groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzyl-3-((3-methylbenzyl)thio)-1H-indole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-((3-methylbenzyl)thio)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is studied.
Comparison with Similar Compounds
1-benzyl-3-((3-methylbenzyl)thio)-1H-indole can be compared with other similar compounds, such as:
1-benzyl-3-methylindole: Lacks the 3-methylbenzylthio group, making it less complex and potentially less versatile in its applications.
3-(benzylthio)-1H-indole: Lacks the additional benzyl group, which may affect its chemical reactivity and biological activity.
1-benzyl-3-(methylthio)-1H-indole: Contains a methylthio group instead of a 3-methylbenzylthio group, which may influence its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzyl-3-[(3-methylphenyl)methylsulfanyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NS/c1-18-8-7-11-20(14-18)17-25-23-16-24(15-19-9-3-2-4-10-19)22-13-6-5-12-21(22)23/h2-14,16H,15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVUHAHSCDUNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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